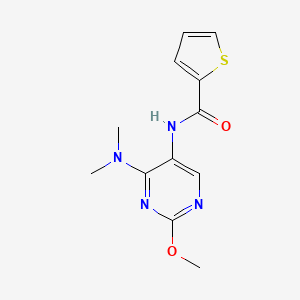
N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene-2-carboxamide derivatives are a class of organic compounds that have been recognized as important entities in the synthesis of heterocyclic compounds with promising pharmacological characteristics . They are known for their wide range of biological and medicinal activities such as antimicrobial , analgesic and anti-inflammatory , and antitumor agents .
Synthesis Analysis
The synthesis of thiophene-2-carboxamide derivatives often involves the reaction of different nucleophiles and electrophiles . For example, enaminones, which are extremely stable species, can be attacked by a given nucleophile at two sites, with the reactivity order C-3 > C-1 . They can also be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .Molecular Structure Analysis
The molecular structure of thiophene-2-carboxamide derivatives can be confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .Chemical Reactions Analysis
The chemical reactions of thiophene-2-carboxamide derivatives often involve the reaction with different nucleophiles and electrophiles . Changing the substituents at position-2 of the thiophene ring can significantly affect their biological activity .Wissenschaftliche Forschungsanwendungen
Thiophene Derivatives in Drug Discovery
Thiophene derivatives, such as those structurally related to "N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)thiophene-2-carboxamide," are extensively studied for their pharmacological properties. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects. For instance, studies on thiophene analogues of known carcinogens like benzidine and 4-aminobiphenyl have explored their potential carcinogenicity and applications in cancer research (Ashby et al., 1978). Additionally, the synthesis and evaluation of thiophene-containing compounds for their antitumor activities have been a subject of considerable interest, aiming at the development of novel anticancer drugs (Iradyan et al., 2009).
Pyrimidinyl Compounds in Alzheimer's Disease Research
The presence of pyrimidinyl moieties in molecules has been associated with potential therapeutic applications in neurodegenerative diseases such as Alzheimer's. Compounds with pyrimidinyl functionalities have been explored for their ability to bind to amyloid plaques, a hallmark of Alzheimer's disease, providing insights into the development of diagnostic tools and therapeutic agents. For example, research on amyloid imaging ligands reveals the importance of such structures in enhancing our understanding of Alzheimer's pathology and facilitating early detection (Nordberg, 2007).
Applications in Materials Science
Beyond pharmacological applications, thiophene derivatives have also found utility in materials science, particularly in the development of organic electronic materials. The electronic properties of thiophene-based compounds make them suitable for use in organic semiconductors, solar cells, and light-emitting diodes (LEDs). The synthesis and functionalization of thiophene derivatives have been extensively studied to optimize their electronic properties for various applications (Xuan, 2020).
Wirkmechanismus
Target of Action
coli) strains . The active site of the β-lactamase receptor of E. coli is involved in the binding of these compounds .
Mode of Action
coli . This suggests that the compound may interact with its targets, leading to changes that inhibit the function of the β-lactamase enzyme.
Biochemical Pathways
This pathway is crucial for the bacteria’s resistance to β-lactam antibiotics, and inhibiting it could lead to increased susceptibility of the bacteria to these antibiotics .
Result of Action
coli, it can be inferred that the compound may lead to the inhibition of the β-lactamase enzyme, thereby increasing the susceptibility of the bacteria to β-lactam antibiotics .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-16(2)10-8(7-13-12(15-10)18-3)14-11(17)9-5-4-6-19-9/h4-7H,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALWPSMWXQLVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

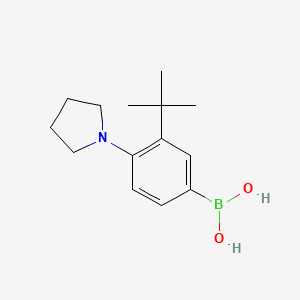
![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2801623.png)
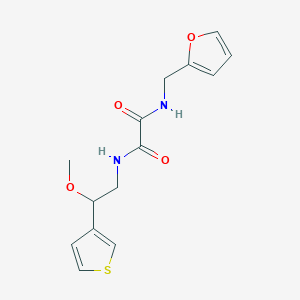

![6-(2,5-dimethylbenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2801627.png)

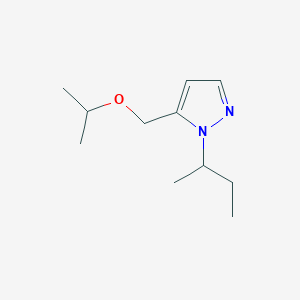

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2801636.png)
![2,8,10-Trimethyl-4-(4-phenethylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2801637.png)
![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2801640.png)
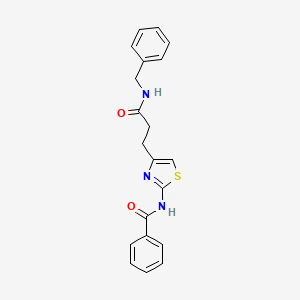

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2801645.png)